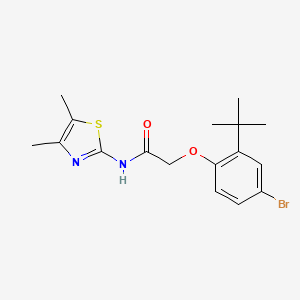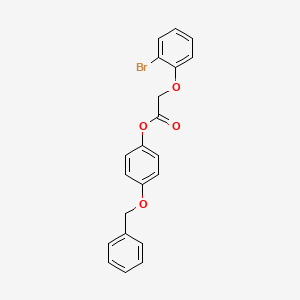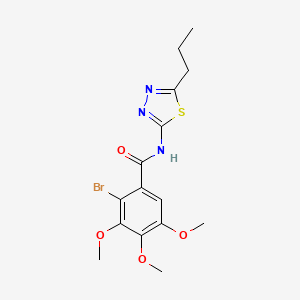![molecular formula C23H20O6 B3478502 benzyl 4-{[(2-methoxyphenoxy)acetyl]oxy}benzoate](/img/structure/B3478502.png)
benzyl 4-{[(2-methoxyphenoxy)acetyl]oxy}benzoate
Vue d'ensemble
Description
Benzyl 4-{[(2-methoxyphenoxy)acetyl]oxy}benzoate is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a benzoate group (a benzene ring attached to a carboxylate ester), and a methoxyphenoxy group (a benzene ring with an attached methoxy group and phenoxy group). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene), ester linkages (from the benzoate group), and ether linkages (from the methoxyphenoxy group). These structural features could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the ester, ether, and aromatic groups. For example, the ester group could undergo hydrolysis, transesterification, or other reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, the ester and ether linkages could influence its solubility in different solvents, and the size and complexity of the molecule could affect its melting point and boiling point .Mécanisme D'action
Safety and Hazards
Orientations Futures
The study and application of this compound could be a promising area for future research. Potential areas could include exploring its synthesis in more detail, investigating its reactivity under various conditions, studying its potential biological activity, and assessing its safety and environmental impact .
Propriétés
IUPAC Name |
benzyl 4-[2-(2-methoxyphenoxy)acetyl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6/c1-26-20-9-5-6-10-21(20)27-16-22(24)29-19-13-11-18(12-14-19)23(25)28-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCDGPZBCBHESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-diethylphenyl)-2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3478427.png)
![2-(8-methyl-5-quinolinyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3478430.png)
![methyl 4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoate](/img/structure/B3478435.png)
![ethyl 4-(4-methoxyphenyl)-2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B3478440.png)
![dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}terephthalate](/img/structure/B3478449.png)
![isobutyl 4-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B3478452.png)

![2-[(3-bromo-4-biphenylyl)oxy]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3478463.png)
![4-{[(4-methoxyphenyl)amino]carbonyl}phenyl (4-propylphenoxy)acetate](/img/structure/B3478475.png)
![methyl 4-{[(2,5-dichlorophenoxy)acetyl]oxy}benzoate](/img/structure/B3478489.png)
![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]oxy}benzoate](/img/structure/B3478490.png)


![4-bromophenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B3478523.png)